1,3-Diadamantylimidazol-2-ylidene
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Overview
Description
1,3-Diadamantylimidazol-2-ylidene is a stable nucleophilic carbene that was first isolated in 1991 . Carbenes are a class of compounds containing a divalent carbon atom with two non-bonded electrons. This particular carbene is notable for its stability, which is attributed to the bulky adamantyl groups attached to the imidazole ring .
Preparation Methods
1,3-Diadamantylimidazol-2-ylidene can be synthesized under an inert atmosphere at room temperature . The synthesis involves the deprotonation of the corresponding imidazolium salt using a strong base such as potassium tert-butoxide. The reaction is typically carried out in a solvent like tetrahydrofuran (THF) to facilitate the formation of the carbene
Chemical Reactions Analysis
1,3-Diadamantylimidazol-2-ylidene undergoes various types of chemical reactions, including:
Oxidation: The carbene can be oxidized to form imidazolium salts.
Reduction: It can be reduced to form imidazolines.
Substitution: The carbene can participate in nucleophilic substitution reactions, where it acts as a nucleophile.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride. Major products formed from these reactions include imidazolium salts and imidazolines .
Scientific Research Applications
1,3-Diadamantylimidazol-2-ylidene has a wide range of applications in scientific research:
Biology: The compound’s stability makes it useful in the study of enzyme mechanisms and protein interactions.
Medicine: Research is ongoing into its potential use in drug development, particularly as a stabilizing agent for reactive intermediates.
Mechanism of Action
The mechanism by which 1,3-diadamantylimidazol-2-ylidene exerts its effects involves the stabilization of reactive intermediates through electron delocalization from the nitrogen atoms to the carbene carbon . This delocalization increases the electron density at the carbene center, making it highly nucleophilic and capable of participating in a variety of chemical reactions .
Comparison with Similar Compounds
1,3-Diadamantylimidazol-2-ylidene is unique due to its high stability, which is primarily attributed to the bulky adamantyl groups. Similar compounds include:
1,3-Dimethylimidazol-2-ylidene: Less stable due to smaller substituents.
1,3-Di-tert-butylimidazol-2-ylidene: Also less stable compared to this compound.
These comparisons highlight the importance of steric factors in the stability of carbenes.
Properties
Molecular Formula |
C23H32N2 |
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Molecular Weight |
336.5 g/mol |
IUPAC Name |
1,3-bis(1-adamantyl)-2H-imidazol-1-ium-2-ide |
InChI |
InChI=1S/C23H32N2/c1-2-25(23-12-19-6-20(13-23)8-21(7-19)14-23)15-24(1)22-9-16-3-17(10-22)5-18(4-16)11-22/h1-2,16-21H,3-14H2 |
InChI Key |
HPESDZAFNBMVII-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)N4C=C[N+](=[C-]4)C56CC7CC(C5)CC(C7)C6 |
Origin of Product |
United States |
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